molecular formula C25H22BrN5O3S B11657657 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 303103-53-9

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11657657
CAS No.: 303103-53-9
M. Wt: 552.4 g/mol
InChI Key: DOHGGTXYDJHPBK-JFLMPSFJSA-N
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Description

  • This compound is a complex molecule with the following chemical formula:

    C23H18BrN5O2S\text{C}_{23}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}C23​H18​BrN5​O2​S

    .
  • It consists of a 1,2,4-triazole ring, a phenyl group, a bromophenyl group, and an acetohydrazide moiety.
  • The compound’s systematic name reflects its structural features, including the presence of a sulfanyl group and an ethoxy-hydroxyphenyl side chain.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound is relatively rare, and further research is essential to fully understand its properties and potential applications

    Properties

    CAS No.

    303103-53-9

    Molecular Formula

    C25H22BrN5O3S

    Molecular Weight

    552.4 g/mol

    IUPAC Name

    2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C25H22BrN5O3S/c1-2-34-21-10-6-7-18(23(21)33)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15,33H,2,16H2,1H3,(H,28,32)/b27-15+

    InChI Key

    DOHGGTXYDJHPBK-JFLMPSFJSA-N

    Isomeric SMILES

    CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

    Canonical SMILES

    CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

    Origin of Product

    United States

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